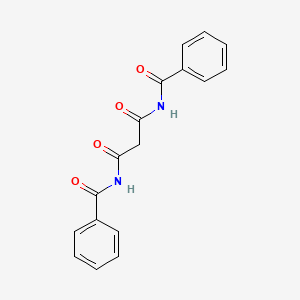
N-苯甲酰基-3-氧代-3-(苯甲酰胺基)丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-Dibenzoylpropanediamide is an organic compound characterized by the presence of two benzoyl groups attached to a propanediamide backbone
科学研究应用
N,N’-Dibenzoylpropanediamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development due to its structural similarity to certain pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-dibenzoylpropanediamide typically involves the reaction of propanediamine with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. The general reaction scheme is as follows:
Propanediamine+2Benzoyl Chloride→N,N’-Dibenzoylpropanediamide+2HCl
Industrial Production Methods: On an industrial scale, the production of N,N’-dibenzoylpropanediamide may involve continuous flow processes to ensure efficient mixing and reaction of the starting materials. The use of automated systems can help maintain the necessary anhydrous conditions and optimize reaction times and yields.
化学反应分析
Types of Reactions: N,N’-Dibenzoylpropanediamide can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the compound can be hydrolyzed to yield propanediamine and benzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to produce the corresponding amine.
Substitution: The benzoyl groups can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides in the presence of a base.
Major Products:
Hydrolysis: Propanediamine and benzoic acid.
Reduction: Propanediamine.
Substitution: N,N’-diacylpropanediamide derivatives.
作用机制
The mechanism of action of N,N’-dibenzoylpropanediamide involves its interaction with specific molecular targets, depending on its application. For example, in biological systems, it may interact with enzymes or receptors, altering their activity. The exact pathways and targets can vary based on the specific context of its use.
相似化合物的比较
N,N’-Diacetylpropanediamide: Similar structure but with acetyl groups instead of benzoyl groups.
N,N’-Diformylpropanediamide: Contains formyl groups instead of benzoyl groups.
N,N’-Dibenzylpropanediamide: Features benzyl groups instead of benzoyl groups.
Uniqueness: N,N’-Dibenzoylpropanediamide is unique due to the presence of benzoyl groups, which impart specific chemical properties such as increased hydrophobicity and potential for π-π interactions. These properties can influence its reactivity and interactions in various applications.
生物活性
N,N'-Dibenzoylpropanediamide (DBPDA) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties and unique chemical structure. This article provides a comprehensive overview of the biological activity of DBPDA, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
N,N'-Dibenzoylpropanediamide is characterized by its molecular formula C16H16N2O2 and a molecular weight of 284.31 g/mol. The compound features two benzoyl groups attached to a propanediamide backbone, contributing to its distinct chemical reactivity and biological interactions.
DBPDA's biological activity is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The following mechanisms have been identified:
- Enzyme Inhibition : DBPDA has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : The compound can bind to various receptors, modifying their activity and influencing signal transduction pathways.
Biological Activity Overview
Research indicates that DBPDA exhibits several biological activities, including:
- Anticancer Properties : Studies have demonstrated that DBPDA can inhibit the growth of certain cancer cell lines, suggesting potential as an anticancer agent.
- Antimicrobial Activity : Preliminary investigations indicate that DBPDA may possess antimicrobial properties, making it a candidate for further study in infectious disease contexts.
Anticancer Activity
A notable study investigated the cytotoxic effects of DBPDA on human cancer cell lines. The results indicated that DBPDA exhibited significant cytotoxicity with an IC50 value of approximately 15 µM against breast cancer cells. This suggests that DBPDA may act as a potential lead compound for the development of new anticancer therapies.
Antimicrobial Effects
In another study focusing on antimicrobial activity, DBPDA was tested against various bacterial strains. The compound demonstrated inhibitory effects on both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL. These findings highlight the potential of DBPDA as an antimicrobial agent.
Data Table: Summary of Biological Activities
属性
IUPAC Name |
N,N'-dibenzoylpropanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c20-14(18-16(22)12-7-3-1-4-8-12)11-15(21)19-17(23)13-9-5-2-6-10-13/h1-10H,11H2,(H,18,20,22)(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKRPBOMAURTFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=O)CC(=O)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














